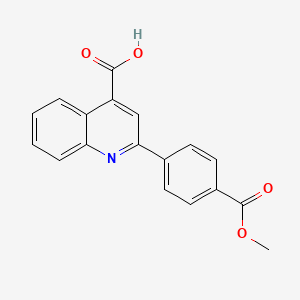

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methoxycarbonylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)16-10-14(17(20)21)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPULIGMKXOIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Insights

The reaction initiates with base-mediated cleavage of isatin to isatoic anhydride, which condenses with the ketone to form a β-ketoamide intermediate. Cyclodehydration yields the quinoline core, with the methoxycarbonyl group introduced via the ketone precursor.

Optimization Highlights

- Solvent System : Ethanol-water (3:1 v/v) improves solubility of intermediates, achieving 80–85% yields.

- Catalytic Additives : Trimethylsilyl chloride (TMSCl, 1.5 equiv.) accelerates cyclization, reducing reaction time to 4–6 hours.

- Temperature : Reflux at 85°C balances reaction rate and side-product formation.

Heterogeneous Catalysis Using Functionalized Magnetic Nanoparticles

Recent innovations employ Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst for solvent-free synthesis. This method combines aniline, 4-methoxycarbonylbenzaldehyde, and pyruvic acid at 80°C, achieving 85–90% yields within 2 hours.

Advantages Over Homogeneous Systems

- Catalyst Reusability : The magnetic nanoparticles retain 95% activity after five cycles, confirmed by inductively coupled plasma (ICP) analysis.

- Eco-Friendly Profile : Solvent-free conditions reduce waste generation, aligning with green chemistry principles.

- Scalability : Bench-scale trials (50 mmol) demonstrate consistent yields, supporting industrial applicability.

Decarboxylative Coupling and Microwave-Assisted Routes

Decarboxylation of preformed quinoline-4-carboxylic acid derivatives provides a late-stage functionalization strategy. For instance, 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is accessible via microwave-assisted decarboxylation of its ester precursor (150°C, 5 minutes) in dimethylformamide (DMF), achieving 90% conversion.

Critical Considerations

- Protecting Groups : The methoxycarbonyl group remains stable under microwave irradiation when tert-butyl esters are employed as transient protecting groups.

- Reagent Compatibility : Ceric ammonium nitrate (CAN) selectively oxidizes C-4 methyl groups to carboxylic acids without affecting aryl esters.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the leading methodologies:

| Method | Yield (%) | Reaction Time | Temperature (°C) | Catalyst | Key Advantage |

|---|---|---|---|---|---|

| Doebner Reaction | 75–85 | 8–12 h | 80–100 | TFA | High functional group tolerance |

| Pfitzinger Reaction | 80–85 | 4–6 h | 85 | KOH, TMSCl | Direct carboxylic acid formation |

| Magnetic Nanoparticles | 85–90 | 2 h | 80 | Fe₃O₄@SiO₂ hybrid | Recyclability, solvent-free |

| Microwave Decarboxylation | 90 | 5–10 min | 150 | None | Rapid synthesis |

Structural Characterization and Validation

Synthesized 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is validated via:

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.5–8.6 ppm, with characteristic singlets for the methoxycarbonyl group (δ 3.9 ppm) and carboxylic acid proton (δ 13.1 ppm).

- IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O acid) confirm functionality.

- Mass Spectrometry : Molecular ion peaks at m/z 323.1 ([M+H]⁺) align with theoretical values.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Structure and Properties

The compound features a quinoline backbone with a methoxycarbonyl group attached to a phenyl ring and a carboxylic acid group on the quinoline ring. Its molecular formula is , which contributes to its chemical reactivity and potential biological activity.

Medicinal Chemistry Applications

Histone Deacetylase Inhibitors

One of the prominent applications of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is in medicinal chemistry as a potential histone deacetylase inhibitor. Histone deacetylases play crucial roles in gene expression regulation, and their inhibition has been linked to anticancer effects. Research indicates that derivatives of this compound exhibit significant biological activities against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Anticancer Activity

The quinoline core structure is prevalent in several known anticancer drugs. Studies have demonstrated that compounds similar to 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid possess antitumor activity, particularly through antiproliferative assays against cancer cell lines such as H460 and MKN-45 .

Antimalarial Activity

Quinoline derivatives have historically been used in antimalarial treatments. Recent findings suggest that compounds related to 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid may exhibit multistage antimalarial activity by inhibiting translation elongation factor 2 in Plasmodium falciparum, showcasing their potential as novel antimalarial agents .

Synthetic Organic Chemistry Applications

Building Block for Synthesis

This compound serves as an essential building block for synthesizing more complex quinoline derivatives with potential biological activities. Its structure allows for various modifications, enhancing specific properties tailored for desired applications.

Ligand Design

The presence of carboxylic acid groups suggests potential applications in ligand design. Carboxylic acids can form coordination complexes with metal ions, which are useful in catalysis and material science.

Industrial Chemistry Applications

Material Development

Derivatives of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid are explored for developing new materials and catalysts. The compound's unique structure may lead to innovations in industrial applications, particularly in creating functional materials with specific properties.

Anticancer Activity Evaluation

A study evaluated the anticancer properties of various quinoline derivatives, including 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid. The results indicated that these compounds exhibited marked antiproliferative effects against multiple cancer cell lines, with IC50 values demonstrating their potency .

Antimicrobial Activity Assessment

Research on antimicrobial properties highlighted that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the agar diffusion method against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Boronophenyl)quinoline-4-carboxylic acid | Boron substituent on phenyl ring | Used as a fluorescent probe for dopamine detection |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | Chlorine substituent on phenyl ring | Exhibits different inhibitory profiles against HDACs |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | Methoxy group instead of methoxycarbonyl | Different solubility and reactivity characteristics |

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of acetylation levels of histone proteins, which affects chromatin structure and gene transcription .

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the methoxycarbonyl group.

4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a methoxycarbonyl group.

Methyl 2-phenylquinoline-4-carboxylate: Similar but with a methyl ester group instead of a carboxylic acid group

Uniqueness

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is unique due to the presence of both the methoxycarbonyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity.

Biological Activity

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological applications, and research findings.

The biological activities of quinoline derivatives, including 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid, can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinoline compounds act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation. The compound has shown selective inhibition against HDAC3, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Quinoline derivatives have demonstrated antibacterial properties against various pathogens. The modifications in the chemical structure can enhance binding affinity to bacterial targets, improving efficacy .

- Antioxidant Properties : Some studies have indicated that quinoline derivatives possess antioxidant activity, which can protect cells from oxidative stress .

Pharmacological Applications

The pharmacological applications of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid include:

- Anticancer Research : As a potential HDAC inhibitor, it is being studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown promising results against various cancer cell lines .

- Antimicrobial Agents : The compound's derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting significant antibacterial activity .

- Synthetic Chemistry : It serves as a valuable building block for synthesizing more complex quinoline derivatives with enhanced biological properties .

Case Studies

- Anticancer Activity : A study synthesized several quinoline derivatives and evaluated their anticancer properties using the MTT assay. The results indicated that certain derivatives exhibited low cytotoxicity while effectively inhibiting cancer cell proliferation .

- Antibacterial Evaluation : In another study, a series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and tested against multiple bacterial strains. Compound 5a showed significant activity against E. coli, highlighting the impact of structural modifications on antibacterial efficacy .

- HDAC Inhibition : Research focused on the design and synthesis of new HDAC inhibitors based on the quinoline structure revealed that some derivatives exhibited potent in vitro activity against HDAC3, making them potential candidates for further development in cancer therapeutics .

Data Table: Biological Activities of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic Acid Derivatives

Q & A

Q. What are the established synthetic routes for 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The Pfitzinger reaction is a primary method for synthesizing quinoline-4-carboxylic acid derivatives. A modified approach involves microwave-assisted synthesis, which reduces reaction time from hours to minutes (e.g., 12 minutes at 140°C) compared to traditional reflux methods. Key reagents include isatin, acetophenone derivatives, and KOH in aqueous ethanol. Yield optimization requires precise stoichiometry (e.g., 1.05 equivalents of ketone) and acidification with acetic acid for crystallization . LC-MS is critical for monitoring reaction completion, as intermediates like 2-chloroquinoline-4-carboxylic acid may form during POCl₃-mediated chlorination steps .

Q. How should researchers handle and store this compound to ensure stability and safety?

While specific toxicity data are limited, the compound is classified as a laboratory chemical for research use only. It is stable under recommended storage conditions (room temperature, inert atmosphere). However, decomposition under fire conditions may release carbon monoxide and nitrogen oxides. Use gloves and avoid skin contact, as related quinoline derivatives show potential carcinogenicity .

Q. What spectroscopic and chromatographic methods are used for characterization?

- X-ray crystallography provides definitive structural confirmation, with lattice parameters (e.g., monoclinic P21/c, a = 4.1001 Å, b = 15.3464 Å) and hydrogen-bonding patterns (e.g., O–H···O interactions) .

- LC-MS monitors reaction progress, while ¹H/¹³C NMR resolves substituent effects (e.g., methoxycarbonyl proton shifts at δ 3.9–4.1 ppm) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or computational modeling results?

Discrepancies between NMR-derived conformers and computational models often arise from dynamic equilibria in solution. Single-crystal X-ray structures (e.g., dihedral angles of 78.3° between quinoline and phenyl rings) provide static snapshots of molecular geometry. For example, weak π–π stacking interactions (centroid distances: 3.564–3.896 Å) observed in crystallography may not manifest in solution-phase NMR, necessitating complementary techniques .

Q. What strategies optimize the compound’s pharmacological activity through structural modification?

- Methoxycarbonyl substitution : Enhances lipophilicity and bioavailability. Compare with 4-(1-adamantyl)quinoline derivatives, where bulky groups improve antituberculosis activity by targeting mycobacterial membranes .

- Carboxylic acid functionalization : Enables salt formation or conjugation to bioactive moieties (e.g., antitumor agents via amide linkages). Structure-activity relationship (SAR) studies should prioritize substituent effects on hydrogen-bonding capacity and cellular uptake .

Q. How do solvent and pH conditions affect the compound’s reactivity in coupling reactions?

The carboxylic acid group participates in acid-catalyzed esterification or amidation. For example, POCl₃ in DMF facilitates chlorination at 100°C, but polar aprotic solvents may promote side reactions with nucleophilic sites on the quinoline ring. Adjusting pH during workup (e.g., sodium bicarbonate quenching) minimizes hydrolysis of labile esters .

Q. What computational tools validate the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like Mycobacterium tuberculosis enoyl-ACP reductase. Use crystal structures (PDB ID: 4TZK) to model hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Tyr158, Lys165) .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up Pfitzinger reactions?

Microwave synthesis improves scalability by reducing side reactions (e.g., oxidative degradation). However, heterogeneous crystal morphologies (e.g., cubic vs. needle-shaped) may require selective recrystallization from ethanol to isolate diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.